molecular formula C16H16FN5O3S B2561525 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921060-90-4

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2561525
CAS RN: 921060-90-4
M. Wt: 377.39
InChI Key: CETSRRHUFSBFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16FN5O3S and its molecular weight is 377.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, exhibited remarkable properties such as high singlet oxygen quantum yield, making them very useful as photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Bioassay Studies

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a sterically demanding electrophilic fluorinating reagent. It showed improved enantioselectivity in the products compared to the use of other fluorinating agents, suggesting potential utility in synthesizing enantioselective fluorinated compounds for medical research (Yasui et al., 2011).

Anticancer Agent Development

Aminothiazole-paeonol derivatives, containing benzenesulfonamide structures, were synthesized and evaluated for their anticancer effects on various cancer cell lines. Some derivatives exhibited significant inhibitory activity, suggesting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Studies on DNA Binding and Cleavage

Research on mixed-ligand copper(II)-sulfonamide complexes, involving different sulfonamide derivatives, demonstrated their capability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and anticancer activity. This highlights the role of sulfonamide derivatives in modulating the biological activities of metal complexes (González-Álvarez et al., 2013).

Synthesis and Characterization of Novel Compounds

Studies have also focused on the synthesis and characterization of new benzenesulfonamide molecules, exploring their structural properties, reactivity, and potential applications in various fields of chemistry and biology. For example, the synthesis and comprehensive characterization of a newly synthesized sulfonamide molecule were detailed, providing insights into its structural and electronic properties (Murthy et al., 2018).

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-11-8-14(6-7-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSRRHUFSBFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.